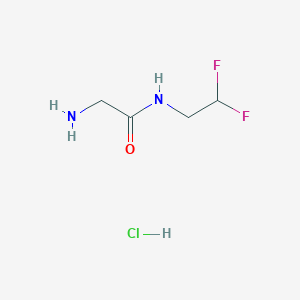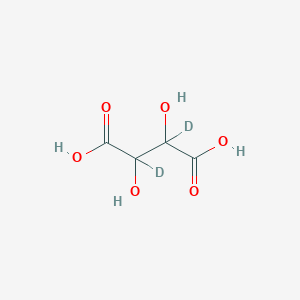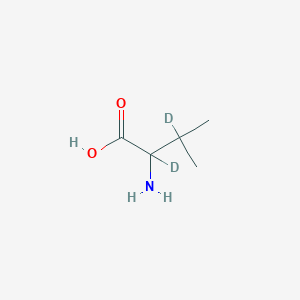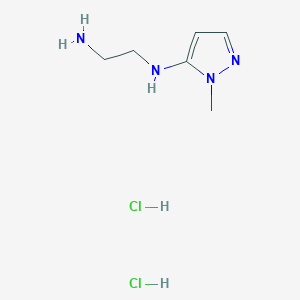
lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Vue d'ensemble
Description
The compound is a lithium salt of a fluorophenyl-substituted hydroxypentanoate. The presence of the fluorophenyl group suggests that it may have interesting chemical properties, as fluorine substitution is often used to modify the chemical behavior of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl group. Fluorine’s high electronegativity often leads to significant effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorophenyl group and the carboxylate salt. For example, it might have higher lipophilicity compared to a similar compound without the fluorine atom .Applications De Recherche Scientifique
Structural and Transport Properties of Lithium-Containing Materials
Lithium-containing NASICON-structured materials are highlighted for their promising applications in solid-state Li-ion conductors, crucial for electrochemical energy storage devices. High conductivities are achieved through specific compositions, pointing to the importance of lithium ions in enhancing charge carrier mobility (Rossbach, Tietz, & Grieshammer, 2018).
Electrode-Electrolyte Solution Interactions
Interactions between cathode materials and electrolyte solutions in lithium-ion batteries are critical for performance. The surface chemistry of cathodes like LiCoO2 and LiFePO4 and their interaction with electrolytes influence battery efficiency and stability (Aurbach et al., 2007).
Lithium in Energy Storage
Lithium's role as a cathode material in rechargeable batteries, due to its exceptional electrochemical properties, is essential in modern energy storage technologies. The increasing demand for lithium highlights its strategic importance in the energy sector (Choubey et al., 2016).
Anode Materials for Lithium-Ion Batteries
The exploration of Ti2Nb2xO4+5x anode materials demonstrates the search for high-performance electrode materials that can offer high safety, specific capacities, and cycling stability, essential for lithium-ion battery applications in electric vehicles (Hu et al., 2018).
Fluorophosphate Na-Ion Battery Cathodes
The study of fluorophosphate cathodes for sodium-ion batteries, while not directly related to lithium, suggests a comparative interest in developing alternative energy storage solutions. The limitations in sodium extraction highlight the ongoing challenges in optimizing battery materials for improved performance (Dacek et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMGIHSUXBTOU-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)

![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)

![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)


![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

